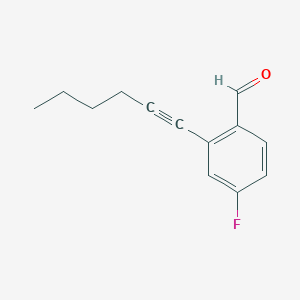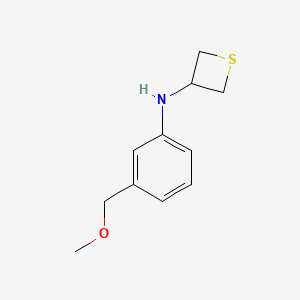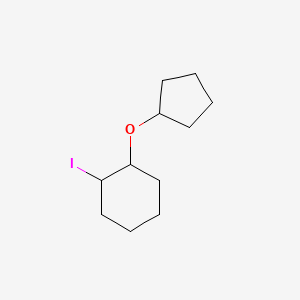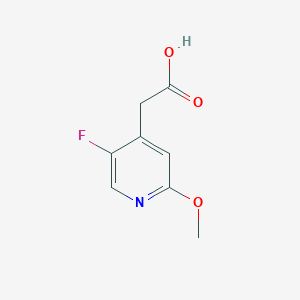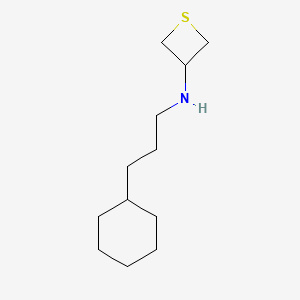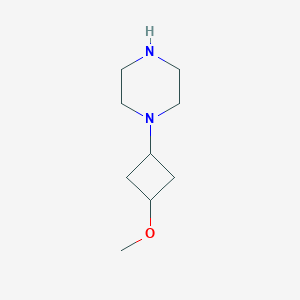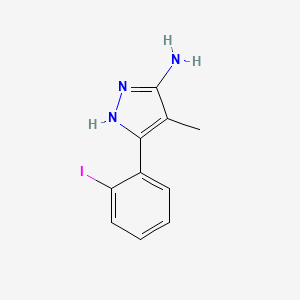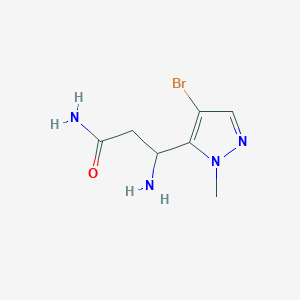
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, making it a valuable scaffold for the development of various heterocyclic systems.
Preparation Methods
The synthesis of 3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine and amino groups on the pyrazole ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity . This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar compounds to 3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide include:
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
3-Amino-3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)propanamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
3-Amino-3-(4-iodo-1-methyl-1H-pyrazol-5-yl)propanamide: Iodine substitution can impact the compound’s electronic properties and its ability to participate in halogen bonding.
Properties
Molecular Formula |
C7H11BrN4O |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13) |
InChI Key |
UPAHFAUFXKIMJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)
![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)
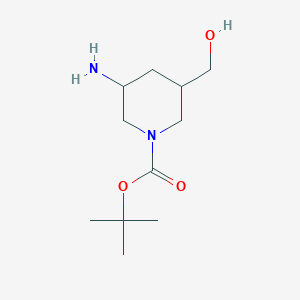


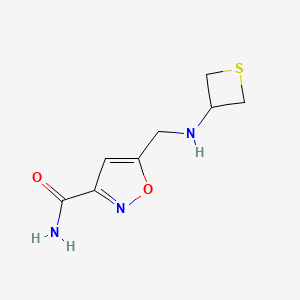
![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
